molecular formula C6H11NO2 B12844113 Methyl 2-methylazetidine-3-carboxylate

Methyl 2-methylazetidine-3-carboxylate

Cat. No.: B12844113
M. Wt: 129.16 g/mol
InChI Key: DGZOSYINTXQHTD-UHFFFAOYSA-N
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Description

Methyl 2-methylazetidine-3-carboxylate is a chemical compound with the molecular formula C6H11NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylazetidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylazetidine with methyl chloroformate in the presence of a base can yield the desired product. The reaction typically requires controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylazetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-methylazetidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-methylazetidine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of specific pathways. Detailed studies on its binding affinity and specificity are essential to understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylazetidine-3-carboxylate hydrochloride
  • Methyl 2-(oxetan-3-ylidene)acetate

Uniqueness

This compound is unique due to its specific structural features and reactivity

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies on its applications and mechanisms of action will continue to uncover new possibilities for its use.

Properties

IUPAC Name

methyl 2-methylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5(3-7-4)6(8)9-2/h4-5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZOSYINTXQHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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